molecular formula C23H23ClN2O3S B300944 N-(4-chloro-2-methylphenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide

N-(4-chloro-2-methylphenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide

Cat. No. B300944
M. Wt: 443 g/mol
InChI Key: DZCNMJWMAPDNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide, also known as CMMPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2-methylphenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It may also inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chloro-2-methylphenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide is its low toxicity, which makes it a safe compound to use in laboratory experiments. However, its limited solubility in water can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on N-(4-chloro-2-methylphenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide, including:
1. Further studies on its mechanism of action and potential use as an anticancer agent.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Evaluation of its potential use in the treatment of other diseases, such as inflammation and neurodegenerative disorders.
4. Investigation of its potential use as a tool for studying enzyme activity and protein interactions.
In conclusion, N-(4-chloro-2-methylphenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide is a promising compound that has potential applications in various fields of research. Its low toxicity and potential anticancer activity make it a promising candidate for further development as a therapeutic agent. Further studies are needed to fully understand its mechanism of action and potential applications in other areas of research.

Synthesis Methods

N-(4-chloro-2-methylphenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide can be synthesized through a multistep process that involves the reaction of 4-chloro-2-methylphenylamine with 4-methylbenzyl chloride, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final step involves the reaction of the obtained intermediate with chloroacetyl chloride to yield N-(4-chloro-2-methylphenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide has been extensively studied for its potential use in various fields of research, including medicinal chemistry, drug discovery, and cancer research. It has been shown to exhibit antiproliferative activity against cancer cells and has the potential to be developed into a novel anticancer agent.

properties

Product Name

N-(4-chloro-2-methylphenyl)-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide

Molecular Formula

C23H23ClN2O3S

Molecular Weight

443 g/mol

IUPAC Name

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(4-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C23H23ClN2O3S/c1-17-8-10-19(11-9-17)15-26(30(28,29)21-6-4-3-5-7-21)16-23(27)25-22-13-12-20(24)14-18(22)2/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

DZCNMJWMAPDNQA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=C(C=C(C=C2)Cl)C)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=C(C=C(C=C2)Cl)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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